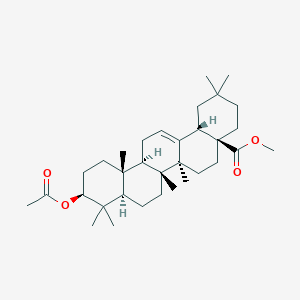

Methyl oleanolate acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H52O4/c1-21(34)37-26-13-14-30(6)24(29(26,4)5)12-15-32(8)25(30)11-10-22-23-20-28(2,3)16-18-33(23,27(35)36-9)19-17-31(22,32)7/h10,23-26H,11-20H2,1-9H3/t23-,24-,25+,26-,30-,31+,32+,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTZCFEUQVQTSSV-LVNUYWAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)OC)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H52O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis of Oleanolic Acid: Precursor to Methyl Oleanolate Acetate

Cytoplasmic Acetate (B1210297)/Mevalonate (B85504) Pathway as the Primary Route

The journey to oleanolic acid begins in the cytoplasm with the acetate/mevalonate pathway. mdpi.comslideshare.netviper.ac.in This fundamental metabolic route is responsible for producing the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are the universal precursors for all isoprenoids. viper.ac.inresearchgate.net The pathway commences with acetyl-CoA, a central molecule in cellular metabolism. wikipedia.orgslideshare.net Through a series of enzymatic steps, acetyl-CoA is converted to mevalonic acid, a key intermediate that gives the pathway its name. slideshare.net Subsequent reactions involving phosphorylation and decarboxylation transform mevalonate into IPP and DMAPP. wikipedia.orgslideshare.net

Intermediacy of (3S)-2,3-Oxidosqualene (Oxidosqualene)

IPP and DMAPP units are sequentially condensed to form larger prenyl pyrophosphates. Ultimately, two molecules of farnesyl pyrophosphate (a 15-carbon intermediate) are joined head-to-head and reduced to form the 30-carbon linear hydrocarbon, squalene (B77637). researchgate.net Squalene is then oxidized by the enzyme squalene epoxidase to yield (3S)-2,3-oxidosqualene, also known simply as oxidosqualene. researchgate.netwikipedia.org This epoxide is a critical branch-point intermediate in triterpenoid (B12794562) and sterol biosynthesis. mdpi.comresearchgate.netacs.org The formation of oxidosqualene represents the final step of the linear isoprenoid pathway before the crucial cyclization reactions that generate the vast diversity of polycyclic skeletons. nih.gov

Role of Oxidosqualene Cyclases and Triterpene Synthases in Structural Diversity

The immense structural diversity of triterpenoids arises from the action of a class of enzymes known as oxidosqualene cyclases (OSCs). tandfonline.cominsajournal.in These enzymes catalyze the cyclization of the linear 2,3-oxidosqualene (B107256) into various mono- to pentacyclic skeletons. researchgate.netresearchgate.net The specific folding of the oxidosqualene substrate within the enzyme's active site dictates the structure of the final product. nih.govwikipedia.org OSCs initiate a complex cascade of carbocationic reactions, rearrangements, and deprotonations to produce specific triterpene scaffolds. researchgate.netrsc.org Depending on the specific OSC, the product can be lupeol, α-amyrin, or, in the case of oleanolic acid biosynthesis, β-amyrin. researchgate.net Plants often possess multiple OSC genes, enabling them to produce a complex mixture of triterpenoids. researchgate.netnih.gov

Enzymatic Steps from 2,3-Oxidosqualene to Oleanolic Acid

The conversion of 2,3-oxidosqualene to oleanolic acid is a two-stage process involving an initial cyclization followed by a series of oxidative modifications.

The first committed step in the biosynthesis of the oleanane (B1240867) scaffold is the cyclization of 2,3-oxidosqualene to β-amyrin. wikipedia.orgnih.gov This reaction is catalyzed by the enzyme β-amyrin synthase (EC 5.4.99.39), a specific type of oxidosqualene cyclase. nih.govwikipedia.org The enzyme binds the linear substrate and facilitates its folding into a specific conformation that, upon protonation of the epoxide ring, initiates a series of concerted ring closures to form the pentacyclic β-amyrin skeleton. rsc.org This cyclization is highly stereospecific, establishing the characteristic oleanane framework. rsc.org

Following the formation of the β-amyrin backbone, the C-28 methyl group undergoes a three-step oxidation process. This series of reactions is catalyzed by cytochrome P450 monooxygenases (CYPs), specifically from the CYP716A subfamily. nih.govnih.govresearchgate.net These enzymes are heme-containing proteins that utilize molecular oxygen and electrons from a redox partner, typically a cytochrome P450 reductase (CPR), to introduce an oxygen atom into the substrate. nih.gov The oxidation proceeds sequentially, transforming the methyl group first into a primary alcohol, then into an aldehyde, and finally into a carboxylic acid. wikipedia.orgresearchgate.net

The sequential oxidation of β-amyrin's C-28 methyl group proceeds through two key intermediates: erythrodiol (B191199) and oleanolic aldehyde. mdpi.comresearchgate.netresearchgate.net

Erythrodiol: The first oxidation step converts the C-28 methyl group of β-amyrin into a hydroxyl group, forming erythrodiol (olean-12-ene-3β,28-diol). researchgate.net

Oleanolic Aldehyde: The second oxidation step converts the C-28 hydroxyl group of erythrodiol into an aldehyde, yielding oleanolic aldehyde. researchgate.netresearchgate.net

The final step is the oxidation of the aldehyde group of oleanolic aldehyde to a carboxylic acid, which completes the biosynthesis of oleanolic acid. researchgate.netresearchgate.net

Data Tables

Table 1: Key Enzymes in Oleanolic Acid Biosynthesis

| Enzyme | Abbreviation | EC Number | Function |

| β-Amyrin Synthase | BAS | 5.4.99.39 | Cyclizes 2,3-oxidosqualene to β-amyrin. wikipedia.org |

| Cytochrome P450 Monooxygenase | CYP | 1.14.14.1 | Catalyzes the sequential oxidation of the C-28 methyl group of β-amyrin. nih.gov |

| Squalene Epoxidase | SE | 1.14.14.17 | Oxidizes squalene to 2,3-oxidosqualene. researchgate.net |

Table 2: Intermediates in the Conversion of β-Amyrin to Oleanolic Acid

| Compound | Chemical Formula | Description |

| β-Amyrin | C₃₀H₅₀O | The initial pentacyclic triterpene scaffold. wikipedia.org |

| Erythrodiol | C₃₀H₅₀O₂ | The product of the first C-28 oxidation step. researchgate.net |

| Oleanolic Aldehyde | C₃₀H₄₈O₂ | The product of the second C-28 oxidation step. researchgate.net |

| Oleanolic Acid | C₃₀H₄₈O₃ | The final product of the C-28 oxidation pathway. wikipedia.org |

Biotechnological Approaches for Oleanolic Acid Production in Engineered Systems

The heterologous production of oleanolic acid in microbial hosts like S. cerevisiae presents a sustainable alternative to its extraction from plant sources. nih.gov However, achieving industrially relevant titers requires extensive metabolic engineering to overcome pathway bottlenecks, improve enzyme efficiency, and redirect cellular resources toward the synthesis of this valuable compound.

Saccharomyces cerevisiae is a preferred host for terpenoid synthesis due to its well-characterized genetics and the presence of the native mevalonate (MVA) pathway, which provides the necessary precursors. researchgate.net The biosynthesis of oleanolic acid in yeast begins with the cyclization of 2,3-oxidosqualene, a native intermediate, to produce β-amyrin. researchgate.netscispace.com This is followed by a three-step oxidation of β-amyrin at the C-28 position, catalyzed by a cytochrome P450 enzyme, to yield oleanolic acid. researchgate.netscispace.com

Several metabolic engineering strategies have been successfully applied to boost oleanolic acid production in yeast. A primary approach involves enhancing the supply of the precursor, β-amyrin. This is achieved by overexpressing key genes within the MVA pathway and the downstream squalene synthesis pathway. nih.gov For instance, one study reported that by overexpressing genes for 3-hydroxy-3-methylglutaryl-CoA reductase (tHMG1), squalene synthase, and 2,3-oxidosqualene synthase, β-amyrin accumulation reached 125.75 mg/L. nih.govrsc.org

Further enhancements have been achieved by increasing the availability of essential cofactors. By strengthening the NADPH regeneration system and increasing the cytosolic acetyl-CoA level, oleanolic acid titer was increased to 303.98 mg/L in shake flasks and 680.8 mg/L in a 5-L fermenter, which represents the highest titer reported to date. nih.gov Combined with fermentation optimization, another study achieved a final oleanolic acid production of 606.9 ± 9.1 mg/L. rsc.orgnih.gov These strategies collectively demonstrate the potential of engineered yeast as a robust platform for high-level oleanolic acid production.

Table 1: Oleanolic Acid Production in Engineered S. cerevisiae

| Engineering Strategy | Intermediate/Product | Titer Achieved | Reference |

|---|---|---|---|

| Overexpression of MVA and squalene synthesis pathway genes | β-amyrin | 125.75 mg/L | nih.gov |

| Strengthening NADPH regeneration and increasing acetyl-CoA | Oleanolic Acid | 303.98 mg/L (shake flask) | nih.gov |

| Strengthening NADPH regeneration and increasing acetyl-CoA | Oleanolic Acid | 680.8 mg/L (5-L fermenter) | nih.gov |

| Pathway optimization and fermentation optimization | Oleanolic Acid | 606.9 ± 9.1 mg/L | rsc.orgnih.gov |

The conversion of β-amyrin to oleanolic acid is a critical and often rate-limiting step in the biosynthetic pathway. This multi-step oxidation is catalyzed by a plant-derived cytochrome P450 monooxygenase (P450) in conjunction with a cytochrome P450 reductase (CPR) partner, which is responsible for transferring electrons to the P450 enzyme. researchgate.netscispace.com The efficiency of this catalytic system is highly dependent on the effective pairing and balanced expression of the P450 and its corresponding CPR. nih.gov

Heterologous expression of plant P450s in yeast can be challenging due to low expression levels and inefficient electron transfer. nih.gov Research has shown that the choice of both the P450 enzyme and the CPR, as well as their relative expression levels, significantly impacts product yield. A systematic comparison of various β-amyrin synthase and CYP716A (a P450 subfamily) homologues revealed significant differences in oleanolic acid productivity, with up to 4.5-fold variations observed between different enzyme combinations. nih.govresearchgate.net

Table 2: P450 and CPR Engineering for Oleanolic Acid Synthesis

| Strategy | Enzymes Studied | Key Finding | Reference |

|---|---|---|---|

| Systematic Comparison | Various β-amyrin synthase and CYP716A homologues | 4.5-fold difference in oleanolic acid productivity depending on enzyme choice. | nih.govresearchgate.net |

| Expression Balancing | CYP716A12 (P450) and ATR1 (CPR) | A high P450 to CPR expression ratio enhances oleanolic acid production. | nih.gov |

| Cofactor Engineering | NADPH regeneration system enzymes | Strengthening NADPH supply improves P450 catalytic activity. | researchgate.net |

The efficient expression of foreign (heterologous) genes from the oleanolic acid pathway in S. cerevisiae can be hindered by the host's native cellular regulatory networks. To overcome these limitations, synthetic biology approaches are used to rewire these networks, creating a more favorable environment for the production of the target compound.

A notable example is the reconstruction of the cellular galactose regulatory network. rsc.orgnih.gov In yeast, genes involved in galactose metabolism are tightly regulated. By knocking out key regulatory genes such as GAL80 and GAL1, researchers have been able to improve the transcriptional efficiency of heterologous genes under the control of galactose-inducible promoters. rsc.orgnih.gov This modification effectively uncouples the expression system from the complexities of galactose metabolism, leading to more robust and predictable expression of the oleanolic acid pathway enzymes. This strategy, combined with improvements in P450/CPR pairing and precursor supply, contributed to a significant increase in oleanolic acid production, reaching 186.1 ± 12.4 mg/L in shake flask experiments. rsc.org

Isotopic Labeling Studies in Biosynthetic Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors and elucidate the intricate mechanisms of biosynthetic pathways. nih.gov By supplying isotopically enriched substrates, such as those containing heavy isotopes of carbon (¹³C) or hydrogen (²H, deuterium), researchers can track the incorporation of these labels into downstream metabolites, providing definitive evidence for reaction pathways and enzymatic mechanisms.

The biosynthesis of the pentacyclic triterpenoid skeleton of oleanolic acid involves a complex series of cyclizations and rearrangements of the linear precursor, 2,3-oxidosqualene. nih.gov Isotopic labeling studies have been crucial in confirming the details of these rearrangements. In a key study, tissue cultures of Rabdosia japonica were fed with [2-¹³C,2-²H₃]acetate. rsc.org Acetate is a fundamental building block that, via the mevalonate pathway, is incorporated into the isoprene (B109036) units that form the triterpenoid backbone.

By analyzing the distribution of the ¹³C and ²H labels in the final oleanolic acid product using NMR spectroscopy, the researchers were able to verify specific intramolecular 1,2-hydride shifts that occur during the cyclization cascade. rsc.org The study confirmed a hydride shift from C-18 to C-13 and another from C-19 to C-18 during the formation of the β-amyrin skeleton, the direct precursor to oleanolic acid. rsc.org These findings provide a detailed mechanistic understanding of the oxidosqualene cyclase enzyme that forges the characteristic five-ring structure of oleanolic acid.

Chemical Synthesis and Derivatization Strategies for Methyl Oleanolate Acetate and Its Analogues

Semisynthetic Pathways from Oleanolic Acid

The most common and direct route to methyl oleanolate (B1249201) acetate (B1210297) begins with oleanolic acid, a readily available natural product isolated from numerous plant species, including Olea europaea (olive tree) and Syzygium aromaticum (clove). bohrium.comwindows.netwjgnet.com The semisynthesis involves targeted reactions at the two primary reactive sites of the oleanolic acid molecule: the hydroxyl group at the C-3 position and the carboxyl group at the C-28 position. wjgnet.commdpi.commdpi.com

Esterification of the C-28 Carboxyl Group to Form Methyl Esters

The conversion of the C-28 carboxylic acid of oleanolic acid into its methyl ester, methyl oleanolate, is a fundamental step in the synthesis of methyl oleanolate acetate. This esterification is typically achieved through reaction with methylating agents. A common laboratory method involves the use of iodomethane (B122720) (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like acetone (B3395972) or dimethylformamide (DMF). windows.netresearchgate.net For instance, oleanolic acid dissolved in acetone can be treated with anhydrous K₂CO₃ and CH₃I with constant stirring at room temperature to yield methyl oleanolate. windows.net Another approach involves the use of diazomethane (B1218177) (CH₂N₂) in an ethereal solution, which provides a clean and efficient methylation of the carboxylic acid to furnish the methyl ester. mdpi.com

This modification serves to protect the carboxyl group and increase the lipophilicity of the molecule, which can influence its transport and interaction with biological membranes. rsc.org The formation of the methyl ester is confirmed by spectroscopic methods, such as Fourier-transform infrared (FT-IR) spectroscopy, which shows a characteristic shift of the carbonyl band compared to the parent oleanolic acid. windows.net

Acetylation at the C-3 Hydroxyl Group

The C-3 hydroxyl group of oleanolic acid and its esters is readily susceptible to acylation reactions, most commonly acetylation. This transformation is typically carried out using acetic anhydride (B1165640) ((CH₃CO)₂O) in the presence of a base like pyridine (B92270), which acts as both a solvent and a catalyst. windows.netnih.gov The reaction is often performed at room temperature over several hours. windows.net This process converts the hydroxyl group into an acetoxy group, yielding 3-O-acetyloleanolic acid. researchgate.net

Acetylation of the C-3 hydroxyl group is a widely employed strategy to modify the properties of triterpenoids. nih.govscilit.com It has been observed that this modification can lead to significant changes in biological activity. nih.govscilit.com The introduction of the acetyl group enhances the compound's solubility in organic solvents of a more polar character, which can be advantageous for certain biological assays and can influence pharmacokinetic profiles. nih.gov

Combined Acetylation and Methylation Strategies

The synthesis of this compound involves a combination of the aforementioned esterification and acetylation reactions. These can be performed in a stepwise manner. For example, oleanolic acid can first be acetylated at the C-3 position to yield 3-acetoxyoleanolic acid, which is then subjected to methylation at the C-28 carboxyl group to produce the final product, methyl 3-acetoxy-olean-12-en-28-oate (this compound). researchgate.net Conversely, the methylation of oleanolic acid can be performed first to obtain methyl oleanolate, followed by acetylation of the C-3 hydroxyl group. bohrium.compdn.ac.lk

A study on the semisynthesis of derivatives from Syzygium aromaticum reported the synthesis of 3-acetoxy, 28-methylester oleanolic acid (referred to as 3-A,28-MOA) by first acetylating oleanolic acid and then methylating the resulting 3-acetoxyoleanolic acid. windows.netresearchgate.net These combined strategies allow for the systematic modification of the parent compound to explore structure-activity relationships. mdpi.comresearchgate.net

Advanced Synthetic Modifications and Analogues

Beyond the fundamental acetylation and methylation, the oleanolic acid scaffold serves as a template for more complex derivatizations, leading to a wide array of analogues with diverse functionalities. These advanced modifications often target the A-ring and C-ring of the triterpenoid (B12794562) structure.

Synthesis of Oleanolic Acid Oxime Derivatives

A significant area of derivatization involves the transformation of the C-3 position. The C-3 hydroxyl group of oleanolic acid can be oxidized to a ketone using reagents like Jones reagent or pyridinium (B92312) dichromate (PDC). nih.govresearchgate.netmdpi.com This 3-oxo-oleanolic acid (oleanonic acid) is a key intermediate for further modifications. nih.govresearchgate.net

The resulting ketone at C-3 can then be reacted with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) in a solvent such as pyridine to produce an oxime derivative, specifically oleanolic acid oxime. nih.govmdpi.comresearchgate.net This reaction introduces a hydroxyimine functional group at the C-3 position, which significantly alters the electronic and steric properties of the A-ring. nih.govmdpi.com This oxime functionality provides a new site for further chemical elaboration. nih.gov

Acylation Reactions of Oleanolic Acid Oximes

The oxime group itself is a reactive handle for further derivatization, particularly through acylation reactions. The hydroxyl group of the oxime can be acylated with various carboxylic acids or their activated forms, such as acyl chlorides, to generate a series of oxime ester derivatives. nih.govresearchgate.netgrafiati.com

For instance, oleanolic acid oxime can be condensed with a variety of cinnamoyl chlorides and benzoyl chlorides to produce the corresponding oxime esters. nih.gov This strategy has been used to synthesize a library of oleanolic acid oxime ester derivatives (3a-3t) with diverse substituents. nih.govtandfonline.com The synthesis of these compounds involves the initial preparation of the oleanolic acid oxime intermediate, followed by acylation. nih.gov The structures of these novel derivatives are typically confirmed using spectroscopic techniques like ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). nih.gov These modifications have been shown to significantly impact the biological profile of the parent molecule. nih.govresearchgate.net

Development of C-Lactam and C-Thiolactam Derivatives via Beckmann Rearrangement

A significant modification of the this compound structure involves the expansion of the A-ring to incorporate a heteroatom, specifically nitrogen, to form a seven-membered lactam. This transformation is achieved through the Beckmann rearrangement, a classic organic reaction that converts an oxime into an amide. masterorganicchemistry.com The general process commences with acetyl methyl oleanolate, which is first converted to its corresponding C-3 oxime. researchgate.netnih.gov This oxime intermediate is then subjected to the Beckmann rearrangement, often facilitated by an acid catalyst or a Lewis acid like phosphoryl chloride, to yield the A-homo-aza-lactone, or C-lactam. researchgate.net This reaction effectively inserts a nitrogen atom into the A-ring of the oleanane (B1240867) skeleton. researchgate.net

Further derivatization of the C-lactam is possible. The carbonyl group (C=O) of the newly formed lactam system can be converted into a thiocarbonyl group (C=S) to produce the corresponding C-thiolactam. researchgate.netresearchgate.net This thionation is typically accomplished using a specialized sulfurating agent known as Lawesson's reagent. researchgate.netnih.gov These structural modifications, from the ketone to the oxime and subsequently to the lactam and thiolactam, have been confirmed through detailed spectroscopic analysis. nih.gov The synthesis of these nitrogen-containing aza-derivatives represents a key strategy for creating novel analogues of oleanolic acid. researchgate.net

| Starting Material | Key Reagent(s) | Product | Reference(s) |

| Acetyl methyl oleanolate C-3 oxime | Acid (e.g., POCl₃) | C-Lactam derivative | researchgate.net, researchgate.net |

| C-Lactam derivative | Lawesson's reagent | C-Thiolactam derivative | researchgate.net, nih.gov |

Synthesis of Hybrid Compounds for Enhanced Bioactivity

Molecular hybridization is a prominent strategy in medicinal chemistry that involves covalently linking two or more distinct pharmacophores to create a single hybrid compound. up.ac.za This approach aims to leverage the biological activities of the parent molecules, potentially leading to synergistic effects, improved pharmacokinetic profiles, and reduced toxicity. up.ac.zanih.gov The this compound scaffold, with its modifiable C-3 hydroxyl and C-28 carboxyl groups, is an ideal platform for creating such hybrids. mdpi.com

A variety of hybrid compounds have been synthesized:

NSAID Conjugates: Researchers have fused oleanolic acid and its methyl ester with nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, aspirin, naproxen, and ketoprofen. nih.gov These hybrids are typically formed by creating an ester linkage between the C-3 hydroxyl group of the triterpenoid and the carboxylic acid function of the NSAID. nih.gov The rationale is to combine the inherent anti-inflammatory properties of both moieties to achieve an enhanced effect. nih.gov

Amino Acid Conjugates: The C-28 carboxyl group is a common site for modification. frontiersin.org Coupling amino acids to this position can form amide bonds, which may enhance the water solubility and bioavailability of the parent triterpenoid. rsc.org This modification has been shown to yield derivatives with significantly higher antitumor activity compared to the original compound. rsc.orggoogle.com

Curcumin (B1669340) Hybrids: Hybrid compounds combining oleanolic acid and curcumin, another natural product with potent biological activities, have been synthesized. nih.gov A bifunctional linker, such as succinic acid, is often used to connect the C-3 hydroxyl group of the oleanolic acid skeleton to a hydroxyl group on the curcumin molecule. mdpi.comnih.gov

Heterocyclic Hybrids: The oleanolic acid skeleton has been fused with various nitrogen-containing heterocyclic rings, including pyrazine (B50134), quinoxaline, and indole (B1671886) moieties. researchgate.net The introduction of N-heteroaromatic rings is a strategy aimed at improving aqueous solubility and enhancing antitumor activity. mdpi.com For example, ligustrazine (a pyrazine derivative) has been used to create hybrids with improved antitumor effects. mdpi.com

| Hybrid Type | Conjugation Site | Linked Moiety Example | Reported Bioactivity Goal | Reference(s) |

| NSAID Hybrid | C-3 Hydroxyl | Ibuprofen | Enhanced anti-inflammatory effect | nih.gov |

| Amino Acid Conjugate | C-28 Carboxyl | Various amino acids | Increased solubility and cytotoxicity | rsc.org, google.com |

| Curcumin Hybrid | C-3 Hydroxyl (via linker) | Curcumin | Synergistic cytotoxicity | nih.gov |

| Pyrazine Hybrid | A-Ring Fusion / C-28 | Ligustrazine | Improved antitumor effects | researchgate.net, mdpi.com |

| Coumarin Conjugate | C-28 Carboxyl | 7-amino-4-methylcoumarin | Growth inhibitory effects | acs.org |

Multi-Target Oriented Design and Synthesis Approaches

Complex diseases such as cancer often involve the dysregulation of multiple signaling pathways. A multi-target oriented design strategy aims to create a single chemical entity capable of modulating several biological targets simultaneously, which can be more effective than using a combination of single-target drugs. tandfonline.comdntb.gov.ua The pentacyclic triterpenoid structure of oleanolic acid provides a versatile starting point for developing such multi-target agents through structural modifications at positions like C-2, C-3, and C-28. tandfonline.com

One prominent example involves the design and synthesis of oleanolic acid derivatives intended to act as dual inhibitors of Survivin and Sp1, two proteins implicated in cancer cell proliferation and survival. tandfonline.com By performing structural modifications at the C-2, C-3, and C-28 positions, researchers synthesized a library of analogues. tandfonline.com In vitro assays confirmed that some of these novel compounds exhibited better inhibitory activity against various tumor cell lines than the parent compound. tandfonline.com

This approach extends beyond cancer treatment. The principle of molecular hybridization is often a key component of multi-target design. rsc.org For instance, by creating hybrid molecules that combine the anti-inflammatory properties of the oleanane skeleton with other pharmacophores, it is possible to develop compounds that address the inflammatory component present in many chronic diseases, including metabolic and vascular disorders. nih.govdntb.gov.ua The synthesis of oleanolic acid-dithiocarbamate conjugates is another example where novel derivatives were created and evaluated for their potential to act on multiple biological pathways. mdpi.com This rational design approach, based on understanding the complex pathology of diseases, guides the synthesis of novel derivatives with the potential for improved therapeutic efficacy. up.ac.za

| Designed Derivative Class | Key Structural Modifications | Intended Molecular Targets | Therapeutic Area | Reference(s) |

| OA Amide/Ester Analogues | C-2, C-3, and C-28 positions | Survivin and Sp1 | Oncology | tandfonline.com |

| OA-NSAID Hybrids | C-3 ester linkage | Cyclooxygenase (from NSAID) & other inflammatory targets (from OA) | Inflammation | nih.gov |

| OA-Hydrogen Sulfide Hybrids | C-3 position | Targets of H₂S donors and OA | Oncology | mdpi.com |

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For methyl oleanolate (B1249201) acetate (B1210297), both one-dimensional and two-dimensional NMR experiments are employed to achieve a complete and unambiguous assignment of its structure.

One-Dimensional (1D) NMR for Structural Confirmation

One-dimensional ¹H and ¹³C NMR spectra provide the initial and most fundamental data for structural confirmation. The ¹H NMR spectrum reveals the number of different types of protons and their immediate electronic environment, while the ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule.

The structure of methyl oleanolate acetate is confirmed by the presence of characteristic signals corresponding to the oleanane (B1240867) skeleton, the acetate group at C-3, and the methyl ester at C-28. In the ¹³C NMR spectrum, the acetate group is identified by its carbonyl signal around δ 171.0 ppm and its methyl signal near δ 21.2 ppm. redalyc.org The methyl ester is confirmed by the methoxy (B1213986) carbon signal at approximately δ 51.5 ppm and its corresponding carbonyl signal. redalyc.orgmdpi.com The ¹H NMR spectrum corroborates this, showing a sharp singlet for the methoxy protons of the ester group around δ 3.58-3.62 ppm. redalyc.orgmdpi.com

| Functional Group | Atom | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) | Reference |

|---|---|---|---|---|

| 3-acetoxy | -C(O)CH₃ | ~2.04 | ~21.2 | redalyc.orgekb.eg |

| -C(O)CH₃ | - | ~171.0 | redalyc.org | |

| 28-methyl ester | -COOCH₃ | ~3.60 | ~51.5 | redalyc.orgresearchgate.net |

| -COOCH₃ | - | ~170.0 | mdpi.com | |

| Olean-12-ene (B1638996) | H-12 | ~5.28 | - | up.ac.za |

| Olean-12-ene | C-12 | - | ~122.5 | neliti.com |

| Olean-12-ene | C-13 | - | ~143.0 | neliti.com |

Two-Dimensional (2D) NMR for Elucidating Connectivity and Stereochemistry

While 1D NMR provides data on chemical shifts, 2D NMR experiments like COSY, HSQC, and HMBC are crucial for assembling the molecular puzzle by revealing through-bond and through-space correlations between nuclei. huji.ac.ilyoutube.com

Correlation Spectroscopy (COSY): This homonuclear experiment maps the coupling relationships between protons, typically over two to three bonds. For this compound, a COSY spectrum would be used to trace the proton-proton spin systems within the individual rings of the triterpenoid (B12794562) core.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). youtube.com It is invaluable for assigning the ¹³C signals based on the more easily assigned ¹H spectrum. github.io For instance, the proton signal at δ ~3.60 ppm would show a cross-peak to the carbon signal at δ ~51.5 ppm, confirming the C-H bond of the methoxy group. redalyc.orgresearchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically two to three bonds), which is essential for connecting the different spin systems and confirming the placement of functional groups that lack protons, such as quaternary carbons and carbonyls. youtube.com Key HMBC correlations for this compound would include:

A correlation from the methoxy protons (δ ~3.60 ppm) to the ester carbonyl carbon (C-28).

Correlations from the methyl protons of the acetate group (δ ~2.04 ppm) to the acetate carbonyl carbon and to C-3 of the oleanane skeleton. ekb.eg

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis. The chemical formula for this compound is C₃₃H₅₂O₄, corresponding to a molecular weight of approximately 512.76 g/mol . chemscene.com

Gas Chromatography-Mass Spectrometry (GC-MS)

In GC-MS, the compound is vaporized and separated on a gas chromatography column before being ionized and detected by the mass spectrometer. The electron ionization (EI) method typically used in GC-MS is a high-energy technique that causes extensive fragmentation.

The mass spectrum of olean-12-ene triterpenoids, such as this compound, is dominated by a characteristic retro-Diels-Alder (RDA) fragmentation of the C-ring. gummastic.grnih.gov This cleavage results in two primary diagnostic fragments. For this compound, this process yields a prominent ion at m/z 262, which corresponds to the fragment containing rings D and E with the methyl ester group. gummastic.gracs.org A second characteristic ion appears at m/z 203. acs.orgnih.gov The presence of the 3-acetoxy group can be inferred from a fragment at m/z 249, resulting from the RDA cleavage and subsequent loss of a proton. acs.org

| m/z Value | Description | Reference |

|---|---|---|

| 512 | Molecular Ion [M]⁺ | chemscene.comnih.gov |

| 452 | [M - CH₃COOH]⁺ (Loss of acetic acid) | acs.org |

| 262 | Retro-Diels-Alder fragment (Rings D/E + C-28 ester) | gummastic.grnih.govacs.org |

| 249 | Fragment containing Rings A/B with 3-acetoxy group | acs.org |

| 203 | Retro-Diels-Alder fragment minus the ester group | nih.govacs.orgnih.gov |

| 189 | Further fragmentation product | acs.orgnih.gov |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing large or thermally fragile molecules. ekb.eg Unlike the extensive fragmentation seen in EI-MS, ESI-MS typically produces intact molecular ions with various adducts. For this compound, analysis by ESI-MS would be expected to show prominent signals corresponding to protonated [M+H]⁺, sodiated [M+Na]⁺, and potassiated [M+K]⁺ adducts. scielo.org.mx This technique is highly sensitive and is often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. hrpub.orgshimadzu.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the vibration of atoms in a molecule and is used to determine the functional groups present. The IR spectrum is unique for each compound, providing a "fingerprint" for identification. docbrown.info

For this compound, the IR spectrum will display characteristic absorption bands that confirm the presence of its key functional groups. The most prominent of these are the strong stretching vibrations of the two carbonyl (C=O) groups from the acetate and methyl ester functions. libretexts.org These typically appear as intense bands in the region of 1725-1750 cm⁻¹. mdpi.comdocbrown.info The C-O stretching vibrations of the ester groups also produce strong bands between 1230-1250 cm⁻¹. neliti.comdocbrown.info The carbon-carbon double bond (C=C) of the oleanene skeleton gives rise to a weaker absorption band around 1626-1660 cm⁻¹. mdpi.comup.ac.za

| Functional Group | Vibration | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Ester (Acetate & Methyl Ester) | C=O Stretch | 1725 - 1750 | mdpi.comdocbrown.infolibretexts.org |

| Ester (Acetate & Methyl Ester) | C-O Stretch | 1230 - 1250 | neliti.comdocbrown.info |

| Alkene | C=C Stretch | 1626 - 1660 | mdpi.comup.ac.za |

| Aliphatic C-H | C-H Stretch | 2855 - 2975 | up.ac.zadocbrown.info |

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

Single-crystal X-ray diffraction (XRD) stands as the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. brynmawr.edu By measuring the angles and intensities of X-rays diffracted by the electron clouds of the atoms in a crystal lattice, researchers can generate a detailed model of the molecular structure, including exact bond lengths, bond angles, and conformational details.

While a published crystal structure specifically for this compound (methyl 3β-acetoxyolean-12-en-28-oate) is not readily found in the surveyed literature, the analysis of extremely close derivatives illustrates the power of the technique and the type of data obtained. An example is the X-ray crystallographic study of 3β-acetoxy-11-oxo-18α-olean-12-en-28-oic acid methyl ester, which differs by the presence of a ketone at C-11 and a different stereochemistry at C-18. researchgate.net

The analysis of this related compound revealed it crystallizes in the orthorhombic system, which is defined by three unequal axes that intersect at 90° angles. researchgate.net The specific space group was determined to be P2₁2₁2₁, a common group for chiral molecules that crystallize from a single enantiomer. researchgate.net The unit cell dimensions, which define the size and shape of the repeating crystalline unit, were precisely measured. researchgate.net This level of detail allows for the unequivocal determination of the molecule's conformation, including the chair and boat forms of its various rings and the spatial orientation of its substituent groups. researchgate.net

Table 2: Illustrative Crystallographic Data from a Related Oleanane Derivative

This data is for 3β-acetoxy-11-oxo-18α-olean-12-en-28-oic acid methyl ester, a closely related derivative, and serves to demonstrate the type of information obtained via XRD analysis. researchgate.net

| Parameter | Value | Description |

| Molecular Formula | C₃₃H₄₈O₅ | The elemental composition of the molecule. |

| Crystal System | Orthorhombic | A crystal system with three unequal axes at 90°. |

| Space Group | P2₁2₁2₁ | Defines the symmetry elements within the unit cell. |

| Unit Cell: a | 7.913(2) Å | Length of the 'a' axis of the unit cell. |

| Unit Cell: b | 12.822(3) Å | Length of the 'b' axis of the unit cell. |

| Unit Cell: c | 29.073(5) Å | Length of the 'c' axis of the unit cell. |

| Unit Cell Volume (V) | 2948.3(9) ų | The total volume of the unit cell. |

| Molecules per Cell (Z) | 4 | The number of molecules contained within one unit cell. |

Preclinical and in Vitro Pharmacological Investigations

Anti-Inflammatory Activities and Mechanistic Pathways

Oleanolic acid acetate (B1210297) has demonstrated a broad spectrum of anti-inflammatory effects across various experimental models. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways and the suppression of inflammatory mediators.

Modulation of Key Inflammatory Signaling Pathways: Akt, MAPK, NF-κB

Oleanolic acid acetate has been shown to exert its anti-inflammatory effects by modulating several critical intracellular signaling pathways, including Akt, mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-κB). nih.gov In a mouse model of collagen-induced arthritis, oral administration of OAA led to the downregulation of Akt, MAPKs, and NF-κB in the ankle joint tissue and in tumor necrosis factor (TNF)-α-stimulated rheumatoid arthritis synovial fibroblasts. nih.gov

Further mechanistic studies have revealed that OAA can decrease the activation of NF-κB and MAPK signaling pathways when stimulated by a Toll-like receptor 3 (TLR3) agonist. mdpi.comnih.gov Specifically, OAA has been observed to significantly decrease the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the MAPK pathway. However, in the same study, it did not inhibit the phosphorylation of c-Jun N-terminal kinase (JNK) and p38, two other important MAPKs. mdpi.com The inhibition of NF-κB activation by OAA is, at least in part, mediated by its interaction with IκB kinase α/β (IKKα/β), which prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus. mdpi.comnih.gov

Table 1: Modulation of Inflammatory Signaling Pathways by Oleanolic Acid Acetate (OAA)

| Signaling Pathway | Effect of OAA | Key Findings | Reference |

| Akt | Downregulation | Observed in a mouse model of collagen-induced arthritis. | nih.gov |

| MAPK | Downregulation | General downregulation in an arthritis model. Specifically inhibits ERK phosphorylation. | nih.govmdpi.com |

| NF-κB | Downregulation | Decreased activation upon TLR3 agonist stimulation. Interacts with IKKα/β. | nih.govmdpi.comnih.gov |

Inhibition of Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide (NO) Production

Research on oleanolic acid (OA), the parent compound of methyl oleanolate (B1249201) acetate, has presented seemingly contradictory findings regarding its effect on inducible nitric oxide synthase (iNOS) and nitric oxide (NO) production. One study demonstrated that OA can decrease the levels of iNOS. mdpi.com In contrast, another study reported that OA stimulated NO and TNF-α release and upregulated iNOS and TNF-α expression through the transactivation of NF-κB in macrophages. nih.gov These divergent results may be attributable to differences in the experimental models, cell types, and concentrations of the compound used. Further research is necessary to fully elucidate the role of oleanolic acid and its derivatives, including methyl oleanolate acetate, in the regulation of iNOS and NO production.

Suppression of Pro-Inflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α)

Oleanolic acid acetate has been found to suppress the production and gene expression of several pro-inflammatory cytokines. In a study utilizing a TLR3 ligand to induce an inflammatory response, OAA downregulated the gene expression of interleukin-1β (IL-1β) and interleukin-8 (IL-8). mdpi.comnih.gov Furthermore, a diamine-PEGylated derivative of oleanolic acid demonstrated the ability to reduce the expression of TNF-α and IL-1β in RAW 264.7 cells. nih.gov Specifically, this derivative reduced TNF-α expression by 32% and 57% at half and three-quarters of its IC50 concentration, respectively. The expression of IL-1β was also lowered by 29% and 96% at the same respective concentrations. nih.gov

Table 2: Effect of Oleanolic Acid Derivatives on Pro-Inflammatory Cytokine Expression

| Cytokine | Effect | Cell/Model System | Specific Findings | Reference |

| IL-1β | Downregulation of gene expression | TLR3 ligand-stimulated cells | mdpi.comnih.gov | |

| IL-1β | Reduction in expression | RAW 264.7 cells | 29% and 96% reduction at ½ and ¾ IC50. | nih.gov |

| IL-8 | Downregulation of gene expression | TLR3 ligand-stimulated cells | mdpi.comnih.gov | |

| TNF-α | Reduction in expression | RAW 264.7 cells | 32% and 57% reduction at ½ and ¾ IC50. | nih.gov |

Regulation of Toll-Like Receptor (TLR) Signaling Pathways, including TLR2 and TLR4

The anti-inflammatory actions of oleanolic acid acetate are closely linked to its ability to modulate Toll-like receptor (TLR) signaling. Research has shown that the anti-inflammatory activity of OAA is regulated by TLR3. mdpi.comnih.gov Furthermore, it has been reported that OAA's inhibitory effects on NF-κB and MAPK signaling could lead to the inhibition of TLR signaling, with a specific inhibitory effect on TLR4 being noted. mdpi.com In a mouse model of experimental autoimmune encephalomyelitis (EAE), OAA treatment reversed the upregulation of TLR2 and its downstream signaling molecules in the spinal cord. researchgate.netnih.gov

Modulation of T Cell Immune Responses

Oleanolic acid acetate has demonstrated immunomodulatory effects on T cell responses. In a study on collagen-induced arthritis in mice, oral administration of OAA was found to reduce the expansion of Th1 and Th17 phenotype CD4(+) T lymphocytes in T cell-activated draining lymph nodes and the spleen. nih.gov This suggests that OAA can influence the differentiation and proliferation of specific T helper cell subsets, thereby mitigating autoimmune inflammatory responses.

In Vitro and In Vivo Anti-Oedemic Effects in Inflammation Models

Derivatives of oleanolic acid have shown significant anti-inflammatory effects in various in vivo models of edema. A diamine-PEGylated derivative of oleanolic acid was found to have a potent anti-inflammatory effect in a mouse model of acute ear edema induced by tetradecanoyl phorbol (B1677699) acetate (TPA). This derivative was reported to induce a greater suppression of edema and decrease ear thickness more effectively than the standard anti-inflammatory drug, diclofenac. nih.gov While specific quantitative data for this compound is not available, these findings with a related derivative suggest its potential for anti-oedemic activity.

Antioxidant Potential and Molecular Mechanisms

Scientific investigation into the specific antioxidant activities of this compound is not extensively documented. However, research into structurally related compounds, such as oleanolic acid and its other derivatives, provides a basis for potential areas of investigation.

Inhibition of Lipid Peroxidation and Neutralization of Reactive Oxygen Species (ROS)

There is currently a lack of specific studies detailing the capacity of this compound to inhibit lipid peroxidation or directly neutralize reactive oxygen species (ROS). Lipid peroxidation is a critical process in cellular damage, where free radicals attack lipids in cell membranes, leading to a chain reaction of oxidation. unibo.it The neutralization of ROS, which are highly reactive molecules generated during normal metabolism, is a key mechanism of antioxidant compounds. frontiersin.orgresearchgate.net While the parent compound, oleanolic acid, has been shown to depress ROS production, specific data for its acetate methyl ester derivative is not available. nih.govmdpi.com

Augmentation of Endogenous Antioxidant Enzyme Activities (e.g., SOD, GSH-Px)

No specific data was found regarding the effect of this compound on the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). These enzymes are crucial components of the cellular antioxidant defense system. nih.govnih.govresearchgate.net SOD catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide, while GSH-Px is responsible for reducing hydrogen peroxide and lipid hydroperoxides. mdpi.complos.org Studies on oleanolic acid have shown it can enhance the activity of these enzymes, but this effect has not been specifically confirmed for this compound. nih.govmdpi.com

Activation of MAP Kinases and Nrf2 Transcription Factor Pathways

The activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key mechanism for cellular protection against oxidative stress. nih.gov Upon activation, Nrf2 translocates to the nucleus and initiates the transcription of numerous antioxidant and cytoprotective genes. mdpi.com Mitogen-activated protein kinases (MAPKs) are signaling proteins that can be involved in the activation of Nrf2. While oleanolic acid and some of its derivatives have been identified as activators of the Nrf2 pathway, specific evidence demonstrating this activity for this compound is lacking in the current body of research. mdpi.comnih.gov One study noted that a methyl ester derivative of oleanolic acid oxime could activate Nrf2, but this is a structurally distinct molecule from this compound. nih.gov

In Vitro Scavenging Assays (e.g., DPPH, CUPRAC)

Specific results from in vitro scavenging assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay or the Cupric Reducing Antioxidant Capacity (CUPRAC) assay for this compound are not available. These assays are commonly used to evaluate the free-radical scavenging ability of compounds. nih.govresearchgate.net For instance, studies on the parent oleanolic acid have demonstrated significant radical scavenging activity in the DPPH assay. researchgate.net

Anticancer and Cytotoxic Effects in Cellular Models

Induction of Apoptotic Pathways

The ability of this compound to induce apoptosis (programmed cell death) in cancer cells has not been specifically characterized. Apoptosis is a critical target for anticancer therapies, involving pathways that lead to cell cycle arrest and the dismantling of the cell. mdpi.com

Research on other methyl ester derivatives of oleanolic acid has provided some related insights. For example, one novel derivative, oleanolic acid methyl vanillate (B8668496) ester, was found to induce apoptosis and the production of reactive oxygen species in HeLa cervical cancer cells. banglajol.inforesearchgate.net Conversely, another study found that oleanolic acid 28-methyl ester was the least cytotoxic among several tested derivatives against 3T3 fibroblast cell lines. nih.gov These varied results highlight the importance of the specific chemical structure in determining biological activity and underscore the need for direct investigation of this compound's effects on apoptotic pathways.

Modulation of Oncogenic and Tumor Suppressor Signaling Pathways

The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates cell growth, proliferation, survival, and metabolism. mdpi.commdpi.com Its aberrant activation is a common feature in many cancers, making it a key target for therapeutic intervention. nih.govyoutube.com

Methyl oleanolate has been shown to directly modulate this pathway. In studies using A549 and H1299 lung cancer cells, methyloleanolate treatment resulted in a reduction of phosphorylated mammalian target of rapamycin (B549165) (p-mTOR). nih.gov mTOR is a key downstream component of the pathway, and its inhibition disrupts protein synthesis and cell growth.

The parent compound, oleanolic acid, also exhibits significant inhibitory effects on this pathway. In T24 human bladder cancer cells, oleanolic acid was found to significantly inhibit the phosphorylation of Akt and suppress the downstream mTOR/S6K signaling. nih.gov The PI3K/Akt/mTOR pathway is known to promote cell survival by inhibiting apoptosis, so its suppression by oleanolic acid contributes to its pro-apoptotic effects. nih.gov The pathway's role in cell proliferation and survival is well-established, with activated Akt promoting survival signals through the phosphorylation of mTOR and its downstream effectors like p70S6K. mdpi.comnih.gov

The mitogen-activated protein kinase (MAPK) cascades, including the ERK1/2 and JNK pathways, are crucial signaling networks that regulate cellular processes like proliferation, differentiation, stress response, and apoptosis.

Research on methyloleanolate has identified its ability to activate the c-Jun N-terminal kinase (JNK) pathway in A549 and H1299 cells. nih.gov The study further demonstrated that the inhibition of JNK phosphorylation using a specific inhibitor (SP600125) blocked the apoptotic and autophagic effects of methyloleanolate, indicating that JNK activation is a critical step in its mechanism of action. nih.gov

Oleanolic acid has also been shown to modulate both ERK and JNK pathways, although the effects can be cell-type specific. nih.gov In DU145 prostate cancer cells, oleanolic acid increased the phosphorylation of JNK and AKT while decreasing p-ERK levels. nih.govnih.gov Conversely, in MCF-7 breast cancer cells, it increased phosphorylation of both JNK and ERK. nih.govnih.gov The activation of JNK is often associated with pro-apoptotic signaling, while the ERK pathway is more commonly linked to cell survival and proliferation, though it can also be involved in apoptosis induction. plos.orgmdpi.com The differential regulation of these pathways highlights the complex signaling response elicited by these compounds.

Tumor suppressor genes and oncogenic transcription factors play pivotal roles in cancer development and progression. Oleanolic acid and its derivatives have been found to modulate several of these key players.

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. mdpi.com Its activation in response to cellular stress can trigger apoptosis. Oleanolic acid has been shown to induce p53-dependent apoptosis in various cancer cell lines, including DU145, MCF-7, and U87. nih.govnih.gov This enhanced apoptosis was associated with an increase in p53 expression, which in turn can activate downstream pro-apoptotic proteins like Bax. nih.gov

Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer, promoting cell survival and proliferation. A derivative of oleanolic acid, K73-03, was found to induce apoptosis in liver cancer cells by inhibiting the JAK2/STAT3 pathway. nih.gov Another synthetic triterpenoid (B12794562) derivative, CDDO-Me, was shown to inhibit STAT3 phosphorylation in ovarian cancer cells. nih.gov

AP-1 (Activator protein-1) is a transcription factor that controls gene expression in response to various stimuli, including stress and growth factors. It is typically a dimer of proteins from the Jun, Fos, or ATF families. The activation of the JNK pathway by methyloleanolate leads to the phosphorylation of c-Jun, a key component of the AP-1 complex. nih.govresearchgate.net This suggests that methyl oleanolate can modulate the activity of the AP-1 transcription factor, influencing gene expression related to apoptosis and cell survival.

Table 4: Modulation of Key Signaling Pathways by Methyl Oleanolate and Related Compounds

| Compound | Pathway | Cell Line(s) | Effect | Reference(s) |

|---|---|---|---|---|

| Methyloleanolate | mTOR | A549, H1299 | Reduced phosphorylation of mTOR. | nih.gov |

| Oleanolic Acid | PI3K/Akt/mTOR/S6K | T24 (Bladder cancer) | Inhibited phosphorylation of Akt, suppressed mTOR/S6K. | nih.gov |

| Methyloleanolate | JNK | A549, H1299 | Activated JNK phosphorylation. | nih.gov |

| Oleanolic Acid | ERK1/2 & JNK | DU145 (Prostate), MCF-7 (Breast) | Cell-type specific modulation of p-ERK and p-JNK. | nih.govnih.gov |

| Oleanolic Acid | p53 | DU145, MCF-7, U87 | Increased p53 expression, inducing p53-dependent apoptosis. | nih.govnih.gov |

| K73-03 (Oleanolic Acid Derivative) | STAT3 | HepG2 (Liver cancer) | Inhibited JAK2/STAT3 pathway. | nih.gov |

| Methyloleanolate | AP-1 (via JNK) | A549, H1299 | Activated JNK, which phosphorylates c-Jun (AP-1 component). | nih.gov |

XIAP and ASK1 Interactions

This compound, a derivative of oleanolic acid, has been implicated in the modulation of key signaling pathways involved in apoptosis, or programmed cell death. One of the ways it exerts its anti-cancer effects is through the regulation of apoptosis-related proteins. Research into oleanolic acid, the parent compound, has shown that it can induce the activation of Apoptosis Signal-regulating Kinase 1 (ASK1). This activation is mediated by reactive oxygen species (ROS). The activation of ASK1, in turn, phosphorylates p38 MAPK, leading to the activation of pro-apoptotic proteins such as Bax, Bim, and Bcl-2. mdpi.com This suggests a mechanism where oleanolic acid and its derivatives can promote apoptosis through mitochondrial-related pathways. mdpi.com

Furthermore, the broader family of oleanolic acid derivatives has been shown to induce apoptosis through both extrinsic and intrinsic pathways. mdpi.com The intrinsic pathway, which involves the mitochondria, is influenced by the balance of pro-apoptotic and anti-apoptotic proteins. While direct studies on this compound's interaction with X-linked inhibitor of apoptosis protein (XIAP) are limited, the general pro-apoptotic activity of oleanolic acid derivatives suggests a potential for interference with anti-apoptotic proteins like XIAP. These proteins are crucial for inhibiting caspases, the key executioners of apoptosis. By promoting pro-apoptotic signals, oleanolic acid derivatives may indirectly counteract the inhibitory effects of XIAP, thereby facilitating cancer cell death.

Alteration of Cellular Metabolism, e.g., Warburg-like Metabolism

Cancer cells are known to exhibit a distinct metabolic phenotype characterized by a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect. mdpi.comwikipedia.orgresearchgate.netmdpi.com This metabolic shift provides cancer cells with a proliferative advantage by supplying intermediates for macromolecule synthesis. nih.gov Studies on oleanolic acid, the parent compound of this compound, have demonstrated its ability to reverse this Warburg-like metabolism. nih.gov

In breast cancer cells, high salt-induced osmotic stress has been shown to exaggerate the Warburg-like effect. nih.gov Treatment with oleanolic acid was found to counteract this by inducing mitochondrial activity and promoting apoptosis. nih.gov Specifically, oleanolic acid reversed the enhanced glucose consumption and lactate (B86563) production characteristic of cancer cells under these conditions. nih.gov This suggests that oleanolic acid and its derivatives, including this compound, may have therapeutic potential by targeting the metabolic reprogramming that is a hallmark of many cancers. nih.gov By interfering with the Warburg effect, these compounds can potentially inhibit cancer cell growth and survival. nih.gov

Impact on Specific Cancer Cell Lines (e.g., SKOV3, HEC-1A, HeLa, HepG2)

This compound and its parent compound, oleanolic acid, have demonstrated cytotoxic effects across various cancer cell lines.

SKOV3 and HEC-1A: Oleanolic acid 3-acetate has shown significant inhibitory effects on the growth of ovarian carcinoma (SKOV3) and endometrial carcinoma (HEC-1A) cells. researchgate.net It exhibited anticellular proliferation in a concentration-dependent manner, with half-maximal inhibitory concentrations (IC50) estimated to be 8.3 µM for SKOV3 and 0.8 µM for HEC-1A cells. researchgate.net Further investigation revealed that this compound induces apoptosis in both cell lines through a reactive oxygen species-independent mitochondrial pathway. researchgate.net

HeLa: In cervical cancer (HeLa) cells, a novel oleanolic acid methyl ester derivative demonstrated potent cytotoxic activity. researchgate.net This compound was shown to inhibit cell proliferation in both a concentration-dependent and time-dependent manner. researchgate.net The IC50 values were determined to be 56.4 µM at 24 hours and 33.8 µM at 48 hours. researchgate.net The mechanism of action was found to be mediated through the induction of apoptosis and the production of reactive oxygen species. researchgate.netbanglajol.info Other oleanolic acid derivatives, such as lactams, have also shown significant growth inhibition of HeLa cells at micromolar concentrations. nih.gov

HepG2: Oleanolic acid has been studied for its cytotoxic activity against liver cancer (HepG2) cells. researchgate.net Additionally, oleanolic acid A-lactams have been found to significantly inhibit the growth of HepG2 cancer cell lines at micromolar concentrations. nih.gov

Table 1: Cytotoxic Activity of Oleanolic Acid Derivatives on Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | Key Findings | Reference |

|---|---|---|---|---|

| Oleanolic acid 3-acetate | SKOV3 | Ovarian Carcinoma | IC50 of 8.3 µM; induces apoptosis. | researchgate.net |

| Oleanolic acid 3-acetate | HEC-1A | Endometrial Carcinoma | IC50 of 0.8 µM; induces apoptosis. | researchgate.net |

| Oleanolic acid methyl ester derivative | HeLa | Cervical Cancer | IC50 of 33.8 µM (48h); induces apoptosis and ROS production. | researchgate.net |

| Oleanolic acid A-lactams | HeLa, HepG2 | Cervical Cancer, Liver Cancer | Significant growth inhibition at micromolar concentrations. | nih.gov |

Inhibition of Matrix-Degrading Enzymes

The invasion and metastasis of cancer cells are highly dependent on the degradation of the extracellular matrix (ECM), a process mediated by matrix-degrading enzymes such as matrix metalloproteinases (MMPs). nih.govnih.govmdpi.com Research has indicated that oleanolic acid acetate possesses the ability to modulate these enzymes. nih.gov

In the context of rheumatoid arthritis, a condition also characterized by tissue degradation, oral administration of oleanolic acid acetate was found to reduce the expression and production of MMP-1 and MMP-3 in joint tissue. nih.gov This effect was associated with the downregulation of key signaling pathways, including Akt, mitogen-activated protein kinases (MAPKs), and nuclear factor-κB (NF-κB). nih.gov

While this research was not conducted in a cancer model, the fundamental role of MMPs in tissue remodeling is relevant to tumor invasion. The ability of oleanolic acid acetate to inhibit these enzymes suggests a potential mechanism by which it could impede cancer cell invasion and metastasis. nih.gov By downregulating MMPs, this compound could help maintain the integrity of the ECM, thereby creating a barrier to tumor cell migration. nih.gov

Antidiabetic Activities and Underlying Mechanisms

Effects on Insulin (B600854) Sensitivity and Signaling

Oleanolic acid, the parent compound of this compound, has demonstrated beneficial effects on insulin sensitivity and signaling, which are often impaired in metabolic disorders like type 2 diabetes. researchgate.netnih.govinabj.orgnih.govmdpi.com It appears to improve insulin signaling through a multi-faceted mechanism. researchgate.net

One key action is its ability to enhance the insulin signaling cascade. nih.gov In skeletal muscle of diabetic rats, oleanolic acid was shown to increase the phosphorylation of Akt, a crucial protein in the insulin signaling pathway. nih.gov This suggests that oleanolic acid can potentiate the effects of insulin. nih.gov Furthermore, studies have shown that oleanolic acid can activate insulin signaling enzymes even independently of insulin. nih.gov

Oleanolic acid has also been found to upregulate insulin sensitivity by inhibiting protein tyrosine phosphatase 1B (PTP1B) and T-cell protein tyrosine phosphatase (TCPTP). researchgate.net By activating the PI3K/Akt pathway, it can increase glucose uptake. researchgate.net It can also enhance glucose uptake and fatty acid oxidation in muscle and liver by activating the ERK1/2-AMPK axis. researchgate.net In insulin-resistant cell lines, oleanolic acid has been shown to inhibit the reduction of insulin-stimulated phosphorylation of Akt and ERK. nih.gov These findings collectively suggest that oleanolic acid and its derivatives may help to alleviate insulin resistance by modulating key signaling pathways. researchgate.netnih.govmdpi.com

Regulation of Glucose Metabolism through α-Glucosidase Enzyme Inhibition

A significant mechanism contributing to the antidiabetic activity of oleanolic acid and its derivatives is the inhibition of α-glucosidase. als-journal.combohrium.commdpi.comnih.gov This enzyme, located in the small intestine, is responsible for breaking down complex carbohydrates into glucose. By inhibiting α-glucosidase, the rate of glucose absorption into the bloodstream after a meal can be reduced, thereby helping to control postprandial hyperglycemia, a hallmark of type 2 diabetes. bohrium.commdpi.com

Oleanolic acid has been shown to be a potent, non-competitive inhibitor of α-glucosidase, with a reported IC50 value of 10.11 ± 0.30 μM. Kinetic studies indicate that it binds to a region of the enzyme near the active site. Various synthetic derivatives of oleanolic acid have also been evaluated for their α-glucosidase inhibitory activity, with some showing even greater potency than the parent compound. bohrium.comnih.gov For instance, a dihydroxy-olide derivative of oleanolic acid was identified as a particularly potent inhibitor. nih.gov The inhibitory potential of these compounds highlights their therapeutic promise for managing diabetes by modulating glucose metabolism. als-journal.com

Enhancement of Mitochondrial Function

Oleanolic acid (OA) and its derivatives have been shown to modulate mitochondrial function, a key process in cellular bioenergetics and apoptosis. In the context of cancer cell research, this modulation often leads to mitochondrial dysfunction, which is considered an enhancement of its anti-tumor activity.

Studies on oleanolic acid derivatives in human hepatocellular carcinoma cells (SMMC-7721) demonstrated that these compounds can impair mitochondrial function, leading to apoptosis (programmed cell death). nih.gov This was evidenced by a dose-dependent decrease in intracellular ATP levels, a key indicator of mitochondrial activity. nih.gov Further investigation revealed that treatment with an OA derivative induced a loss of the mitochondrial membrane potential (ΔΨm) and triggered the release of cytochrome c from the mitochondria into the cytosol. nih.gov The release of cytochrome c is a critical step in the activation of the intrinsic apoptotic pathway, leading to the activation of caspase-9 and caspase-3. nih.gov

In other cancer cell lines, such as gallbladder cancer cells, oleanolic acid itself has been shown to decrease the mitochondrial membrane potential, confirming its role in inducing mitochondrial-dependent apoptosis. nih.gov Furthermore, research on human lung cancer cells (A549) showed that oleanolic acid could promote significant changes in mitochondrial morphology, including swelling and the loss of cristae structure, and induce mitophagy, the selective degradation of mitochondria by autophagy. researchgate.net

Scientists have also synthesized novel mitochondria-targeting oleanolic acid derivatives, known as mitocans, to enhance their selective delivery to mitochondria in cancer cells, thereby improving their cytotoxic effects. us.esresearchgate.net These findings collectively indicate that oleanolic acid and its derivatives can profoundly impact mitochondrial integrity and function, a mechanism that is pivotal to their therapeutic potential in cancer research.

Table 1: Effects of Oleanolic Acid Derivatives on Mitochondrial Parameters in SMMC-7721 Cancer Cells

| Parameter | Observation | Outcome | Source |

|---|---|---|---|

| Intracellular ATP Level | Significantly decreased in a dose-dependent manner | Impairment of mitochondrial energy production | nih.gov |

| Mitochondrial Membrane Potential (ΔΨm) | Loss of potential observed | Indication of mitochondrial depolarization | nih.gov |

| Cytochrome c Release | Released from mitochondria into the cytosol | Initiation of the intrinsic apoptotic pathway | nih.gov |

Modulation of Glucose Transporter (GLUT) Activity

Oleanolic acid has been investigated for its role in regulating glucose metabolism, including its effects on glucose transporter (GLUT) activity. This modulation is particularly relevant in the context of metabolic diseases like diabetes.

Research in diabetic mouse models has shown that oleanolic acid can influence the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/glucose transporter type 4 (GLUT4) signaling pathway. researchgate.net This pathway is crucial for insulin-stimulated glucose uptake in tissues like muscle and fat. GLUT4 is an insulin-sensitive glucose transporter that translocates from intracellular vesicles to the plasma membrane in response to insulin signaling, thereby facilitating glucose entry into the cell. By modulating the PI3K/Akt pathway, oleanolic acid can influence the translocation and activity of GLUT4, which is a key mechanism for improving glucose homeostasis. researchgate.net

Studies have highlighted oleanolic acid's potential as an antidiabetic agent, partly due to its ability to enhance glucose uptake and utilization. researchgate.netmdpi.com This supports the concept that its influence on GLUT transporters is a significant component of its metabolic regulatory effects. The ability to modulate GLUT activity positions oleanolic acid and its derivatives as compounds of interest for managing conditions characterized by dysregulated glucose transport.

Hepatoprotective Investigations and Molecular Targets

Restoration of Hepatic Enzyme Levels

A hallmark of liver damage is the leakage of hepatic enzymes into the bloodstream. Oleanolic acid has demonstrated a consistent ability to restore normal levels of these enzymes in various models of liver injury.

In preclinical studies of alcohol-induced liver damage, oleanolic acid treatment was shown to significantly decrease the elevated serum levels of aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT). nih.govnih.gov Similarly, in models of liver injury induced by the combination of fine ambient particulate matter (PM2.5) and alcohol, liposome-encapsulated oleanolic acid effectively reduced serum AST, ALT, and γ-glutamyltransferase (GGT) levels. nih.gov These findings are often supported by histological analysis showing reduced steatosis and inflammation in the liver. nih.govnih.gov The consistent reduction of these key biomarkers underscores the hepatoprotective potential of oleanolic acid.

Table 2: Effect of Oleanolic Acid on Hepatic Enzyme Levels in Liver Injury Models

| Enzyme | Effect of Injury | Effect of Oleanolic Acid Treatment | Source |

|---|---|---|---|

| Alanine Aminotransferase (ALT) | Increased | Significantly Reduced | nih.govnih.govnih.gov |

| Aspartate Aminotransferase (AST) | Increased | Significantly Reduced | nih.govnih.govnih.gov |

| γ-Glutamyltransferase (GGT) | Increased | Significantly Reduced | nih.gov |

Protection Against Oxidative Damage in Liver Cells

Oxidative stress is a primary mechanism underlying many forms of liver disease. mdpi.com Oleanolic acid exhibits potent antioxidant properties, protecting liver cells from oxidative damage through multiple mechanisms.

Studies have shown that oleanolic acid can significantly lower the levels of oxidative stress markers such as malondialdehyde (MDA), a product of lipid peroxidation, and reactive oxygen species (ROS) in liver tissue. nih.govmdpi.com Concurrently, it enhances the cellular antioxidant defense system by increasing the levels and activity of crucial antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH). nih.govnih.gov

The molecular mechanism behind these antioxidant effects often involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. hbpdint.comresearchgate.net Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Oleanolic acid has been shown to activate Nrf2, leading to the upregulation of downstream targets like heme oxygenase-1 (HO-1), which plays a critical role in mitigating oxidative stress and inflammation in the liver. hbpdint.comresearchgate.net

Table 3: Modulation of Oxidative Stress Markers in the Liver by Oleanolic Acid

| Marker/Enzyme | Function | Effect of Oleanolic Acid Treatment | Source |

|---|---|---|---|

| Malondialdehyde (MDA) | Marker of lipid peroxidation | Decreased | nih.gov |

| Reactive Oxygen Species (ROS) | Highly reactive damaging molecules | Decreased | mdpi.comresearchgate.net |

| Superoxide Dismutase (SOD) | Antioxidant enzyme | Increased Activity/Levels | nih.govnih.gov |

| Glutathione (GSH) | Key cellular antioxidant | Increased Levels | nih.gov |

| Nrf2/HO-1 Pathway | Master regulator of antioxidant response | Activated/Upregulated | hbpdint.comresearchgate.net |

Interaction with Farnesoid X Receptor (FXR)

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose metabolism, making it a key target in liver diseases. nih.govnih.gov Oleanolic acid has been identified as a selective FXR modulator, exhibiting a complex interaction with this receptor. nih.gov

Research has demonstrated that oleanolic acid can bind to the ligand-binding domain (LBD) of FXR. nih.govmdpi.com In doing so, it can act as an antagonist, dose-dependently suppressing the activation of FXR by its natural ligands, such as chenodeoxycholic acid (CDCA). nih.govmdpi.commdpi.com This modulation is gene-selective; for instance, OA can block the CDCA-induced expression of the FXR target gene for the bile salt export pump (BSEP) while having little effect on other target genes. nih.gov

Interestingly, the role of FXR in the context of oleanolic acid's effects on the liver is multifaceted. While OA is generally hepatoprotective, some studies have shown it can induce cholestatic liver injury after long-term use, a process that is dependent on FXR signaling. nih.gov In animal models, knocking out the FXR gene was found to alleviate this specific form of OA-induced liver injury. nih.gov This suggests that the interaction between oleanolic acid and FXR is intricate and can lead to different outcomes depending on the physiological context. Researchers have also synthesized OA derivatives specifically designed to act as FXR antagonists. mdpi.com

Neuroprotective Studies

Oleanolic acid and its derivatives have been investigated for their neuroprotective properties, showing potential benefits in models of neurological damage and disease. The primary mechanisms appear to be linked to their potent anti-inflammatory and antioxidant activities. mdpi.com

In preclinical models of ischemic stroke, administration of oleanolic acid has been shown to provide significant neuroprotection. nih.gov It can reduce the volume of brain infarction, decrease neuronal apoptosis, and improve functional neurological outcomes. nih.gov These protective effects are associated with the attenuation of microglial activation and lipid peroxidation in the injured brain tissue. nih.gov

The underlying molecular pathways for these neuroprotective effects include the inhibition of inflammatory mediators and the enhancement of antioxidant defenses. Studies have demonstrated that oleanolic acid can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in the brain. mdpi.com It also mitigates oxidative stress by decreasing ROS and MDA levels while increasing SOD activity. mdpi.com Furthermore, the neuroprotective effects of OA have been linked to the modulation of specific signaling pathways, such as the glycogen (B147801) synthase kinase-3β (GSK-3β)/heme oxygenase-1 (HO-1) pathway. mdpi.com In vitro studies using human neuroblastoma cells (SH-SY5Y) have also been employed to investigate the cytotoxic and cell cycle effects of oleanolic acid. nih.govpreprints.org

Antimicrobial (Antibacterial, Antiviral, Antifungal) Effects

Derivatives of oleanolic acid have demonstrated a spectrum of antimicrobial activities.

Antibacterial Activity: Research has shown that various derivatives of oleanolic acid exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, certain synthetic derivatives have shown good to moderate effects against Staphylococcus aureus, Staphylococcus faecalis, and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 200 µg/mL. nih.gov Furthermore, significant antimicrobial effects have been observed against Gram-negative bacteria such as E. coli, P. aeruginosa, S. enterica, with MICs between 6.25 and 200 µg/mL. nih.gov The introduction of an acyl substituent at the C-3 hydroxyl group of oleanolic acid has been found to yield potent antibacterial agents. nih.gov One study highlighted that the free β-hydroxyl group at C3 is a contributor to the antibacterial activity of oleanolic acid and its related compounds.

Antiviral Activity: Oleanolic acid and its analogues have been investigated for their antiviral potential against a range of viruses. nih.gov Studies have indicated that oleanolic acid exhibits potent activity against both Herpes Simplex Virus 1 (HSV-1) and Herpes Simplex Virus 2 (HSV-2). nih.gov It has demonstrated strong antiviral activity against both acyclovir (B1169) (ACV)-sensitive and -resistant HSV-1 strains in different cell lines. nih.gov The mechanism of action may involve the inhibition of virus entry and replication. mdpi.com Modifications to the hydroxyl and carboxylic acid functional groups of oleanolic acid have resulted in compounds with significant antiviral activity, particularly in inhibiting HIV-1 replication. nih.gov

Antifungal Activity: The antifungal properties of oleanolic acid derivatives have also been a subject of investigation. Some synthesized oleanolic acid oxime esters have shown good fungicidal activities against Sclerotinia sclerotiorum, Rhizoctonia solani, and Botrytis cinerea at a concentration of 50 µg/mL. nih.govresearchgate.net These compounds are being explored as potential glucosamine-6-phosphate synthase inhibitors, a promising target for new antifungal agents. nih.gov

Table 1: Antimicrobial Activity of Oleanolic Acid Derivatives

| Microorganism | Compound Type | Observed Effect | MIC/EC50 Values | Reference |

|---|---|---|---|---|

| Gram-positive bacteria (e.g., S. aureus) | Oxo- or 3-N-polyamino-3-deoxy-substituents | Good to moderate activity | 3.125 - 200 µg/mL | nih.gov |

| Gram-negative bacteria (e.g., E. coli) | Oxo- or 3-N-polyamino-3-deoxy-substituents | Important antimicrobial activities | 6.25 - 200 µg/mL | nih.gov |

| Herpes Simplex Virus 1 (HSV-1) | Oleanolic Acid | Potent anti-herpes virus activity | EC50: 6.8 g/mL | nih.gov |